molecular formula C11H10N2O4 B2761703 Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate CAS No. 721915-98-6

Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate

Cat. No. B2761703
M. Wt: 234.211
InChI Key: UNPNGLFUAVXGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as Methyl 2-(1,4-dioxo-tetrahydrophthalazin-2-yl)acetate or MDP. It has a molecular formula of C11H11NO5 and a molar mass of 229.21 g/mol. MDP is a white to off-white powder that is soluble in organic solvents like ethanol, methanol, and chloroform.

Scientific Research Applications

Chemical Characterization and Theoretical Analysis

  • A study by Gültekin et al. (2020) focused on a similar compound, characterized through various techniques like XRD, FT-IR, UV–Vis, and NMR. Theoretical calculations provided detailed information on molecular and chemical properties, including electrophilic and nucleophilic nature, and non-linear optical behaviors, which are crucial for understanding the chemical activity of such compounds (Gültekin, Z., Demircioğlu, Z., Frey, W., & Büyükgüngör, O., 2020).

Synthesis and Structural Analysis

  • Research on the synthesis and structural elucidation of derivatives related to Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate offers insights into the potential chemical applications of these compounds. For example, Luna et al. (2009) reported on the synthesis of 1,8-dioxooctahydroxanthenes, showcasing the importance of structural analysis in developing new chemical entities (Luna, L., Cravero, R., Faccio, R., Pardo, H., Mombrú, Á., & Seoane, G., 2009).

Antimicrobial and Cytotoxicity Studies

Molecular Interaction and Stability Analysis

  • A comprehensive study by Gouda et al. (2022) on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide analyzed the stability and molecular interactions through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. This research provides a foundation for understanding the chemical stability and reactivity of methylated compounds, which is essential for their application in various scientific fields (Gouda, M., Ferjani, H., Abd El‐Lateef, H. A., Khalaf, M. M., Shaaban, S., & Yousef, T., 2022).

properties

IUPAC Name

methyl 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-9(14)6-13-11(16)8-5-3-2-4-7(8)10(15)12-13/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPNGLFUAVXGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)acetate

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